1-(2-Aminophenyl)-2-methylpropan-1-one

CAS No.: 27309-55-3

Cat. No.: VC2039810

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27309-55-3 |

|---|---|

| Molecular Formula | C10H13NO |

| Molecular Weight | 163.22 g/mol |

| IUPAC Name | 1-(2-aminophenyl)-2-methylpropan-1-one |

| Standard InChI | InChI=1S/C10H13NO/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7H,11H2,1-2H3 |

| Standard InChI Key | ZBORFQJDYSRFBH-UHFFFAOYSA-N |

| SMILES | CC(C)C(=O)C1=CC=CC=C1N |

| Canonical SMILES | CC(C)C(=O)C1=CC=CC=C1N |

Introduction

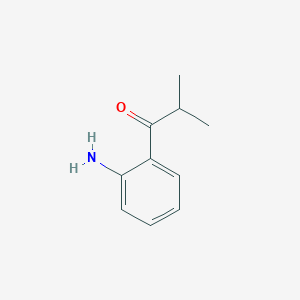

1-(2-Aminophenyl)-2-methylpropan-1-one is an aromatic ketone with a distinctive molecular structure featuring an amino group at the ortho position of the phenyl ring and an isopropyl ketone functionality. This compound has been referenced in multiple chemical databases and research publications, establishing its importance in organic chemistry research.

Basic Identifiers and Nomenclature

The compound possesses several synonyms and identifiers that are essential for proper classification and identification in chemical databases and literature.

Table 1. Basic Identifiers of 1-(2-Aminophenyl)-2-methylpropan-1-one

| Parameter | Value |

|---|---|

| CAS Number | 27309-55-3 |

| IUPAC Name | 1-(2-aminophenyl)-2-methylpropan-1-one |

| Common Synonyms | 2-isopropylcarbonylaniline, (2-aminophenyl)(isopropyl)methanone |

| Molecular Formula | C₁₀H₁₃NO |

| European Community (EC) Number | 864-452-8 |

| DSSTox Substance ID | DTXSID90485827 |

The compound is registered in multiple chemical databases with consistent identification parameters, indicating its recognition within the chemical community .

Structural Representation and Molecular Identifiers

Understanding the precise molecular structure of 1-(2-Aminophenyl)-2-methylpropan-1-one is crucial for predicting its chemical behavior and potential applications in organic synthesis.

Table 2. Structural Representation Identifiers

| Identifier Type | Value |

|---|---|

| SMILES | CC(C)C(=O)C1=CC=CC=C1N |

| InChI | InChI=1S/C10H13NO/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7H,11H2,1-2H3 |

| InChIKey | ZBORFQJDYSRFBH-UHFFFAOYSA-N |

The structural identifiers provide a precise computational representation of the molecule, enabling database searches and comparative analyses with similar compounds .

Physical and Chemical Properties

1-(2-Aminophenyl)-2-methylpropan-1-one exhibits specific physical and chemical properties that determine its behavior in various chemical environments and its potential applications in synthesis.

Physical Properties

The physical properties of this compound reflect its molecular structure and influence its handling characteristics in laboratory and industrial settings.

Table 3. Physical Properties of 1-(2-Aminophenyl)-2-methylpropan-1-one

| Property | Value |

|---|---|

| Molecular Weight | 163.22 g/mol |

| Exact Mass | 163.10000 |

| Physical State | Not specified in literature |

| PSA (Polar Surface Area) | 43.09000 |

| LogP | 2.68870 |

The relatively moderate LogP value (2.68870) suggests a balance between hydrophilic and lipophilic properties, which can be advantageous for certain pharmaceutical applications and synthetic pathways .

Spectroscopic Properties

The spectroscopic properties of 1-(2-Aminophenyl)-2-methylpropan-1-one provide valuable data for its identification and characterization in analytical settings. One particularly useful dataset is the predicted collision cross-section values for various adducts of the compound.

Table 4. Predicted Collision Cross Section Values

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 164.10700 | 135.8 |

| [M+Na]⁺ | 186.08894 | 147.3 |

| [M+NH₄]⁺ | 181.13354 | 144.1 |

| [M+K]⁺ | 202.06288 | 141.8 |

| [M-H]⁻ | 162.09244 | 138.1 |

| [M+Na-2H]⁻ | 184.07439 | 142.0 |

| [M]⁺ | 163.09917 | 137.9 |

| [M]⁻ | 163.10027 | 137.9 |

Synthesis and Research Applications

Synthetic Pathways

1-(2-Aminophenyl)-2-methylpropan-1-one has been prepared through various synthetic routes. According to the literature, this compound (referred to as compound 1h) was prepared according to established methods and used as a starting material in further synthetic work .

In one documented research paper published in Chemical Communications, the compound was used in the context of an efficient aerobic oxidative synthesis of 2-aryl quinazolines via benzyl C-H bond amination catalyzed by 4-hydroxy-TEMPO . This indicates its utility as a building block in heterocyclic synthesis.

Patent Literature

The compound appears in multiple patents, suggesting its potential commercial and pharmaceutical importance:

Additionally, the compound has been mentioned in several research publications:

-

Goriya, Yogesh; Ramana, Chepuri V. Chemical Communications, 2013, vol. 49, # 57 p. 6376-6378

-

Yan, Yizhe; Wang, Zhiyong Chemical Communications, 2011, vol. 47, # 33 p. 9513-9515

| Hazard Statement | Description | Classification |

|---|---|---|

| H302 | Harmful if swallowed | Warning Acute toxicity, oral |

| H315 | Causes skin irritation | Warning Skin corrosion/irritation |

| H319 | Causes serious eye irritation | Warning Serious eye damage/eye irritation |

| H335 | May cause respiratory irritation | Warning Specific target organ toxicity, single exposure; Respiratory tract irritation |

The compound is classified under multiple hazard classes and categories, including Acute Toxicity Category 4, Skin Irritation Category 2, Eye Irritation Category 2A, and Specific Target Organ Toxicity - Single Exposure Category 3 .

Chemical Reactivity and Related Compounds

The chemical structure of 1-(2-Aminophenyl)-2-methylpropan-1-one, particularly the presence of both amino and ketone functional groups, contributes to its distinctive reactivity profile and relationship to other compounds.

Key Reactive Sites

The compound features several reactive sites that determine its chemical behavior:

-

The primary amino group (-NH₂) at the ortho position can participate in nucleophilic substitution and addition reactions

-

The ketone carbonyl group is susceptible to nucleophilic addition reactions

-

The ortho-substitution pattern creates potential for intramolecular interactions and cyclization reactions

These reactive sites make 1-(2-Aminophenyl)-2-methylpropan-1-one valuable in heterocyclic synthesis, as demonstrated by its use in the preparation of quinazolines .

Related Compounds

Several structurally related compounds have been identified in chemical databases and literature:

-

1-(2-Aminophenyl)propan-1-one (CAS: 1196-28-7) - Differs by one methyl group

-

1-(4-Aminophenyl)-2-methylpropan-1-one (CAS: 95249-12-0) - Positional isomer with the amino group at the para position

-

2-(4-Aminophenyl)-2-methylpropan-1-ol (CAS: 18755-56-1) - Related alcohol derivative

These structural analogs offer potential for comparative studies and structure-activity relationship analyses in various research contexts.

Research Significance and Future Directions

The documented appearances of 1-(2-Aminophenyl)-2-methylpropan-1-one in research literature and patents suggest significant interest in this compound for various applications.

Current Research Applications

The compound has been utilized in several key areas:

-

As a building block in heterocyclic synthesis, particularly in the preparation of quinazolines

-

As a component in pharmaceutical research and development, as indicated by its appearance in multiple patents

-

As a model compound for studying specific chemical transformations and reaction mechanisms

These applications highlight the compound's versatility and utility in synthetic organic chemistry and pharmaceutical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume